molecular formula C10H7BrFNO2 B1409721 Ethyl 3-bromo-5-cyano-2-fluorobenzoate CAS No. 1807215-00-4

Ethyl 3-bromo-5-cyano-2-fluorobenzoate

Cat. No.: B1409721
CAS No.: 1807215-00-4
M. Wt: 272.07 g/mol
InChI Key: KNDZBGVJTYGUGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-bromo-5-cyano-2-fluorobenzoate is an organic compound with the molecular formula C10H7BrFNO2. It is a derivative of benzoic acid, characterized by the presence of bromine, cyano, and fluorine substituents on the benzene ring.

Preparation Methods

Ethyl 3-bromo-5-cyano-2-fluorobenzoate can be synthesized through several synthetic routes. One common method involves the esterification of 3-bromo-5-cyano-2-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to produce the compound on a larger scale .

Chemical Reactions Analysis

Ethyl 3-bromo-5-cyano-2-fluorobenzoate undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide for hydrolysis, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 3-bromo-5-cyano-2-fluorobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-bromo-5-cyano-2-fluorobenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the cyano and fluorine groups can enhance binding affinity and selectivity towards these targets. The exact molecular pathways involved vary based on the specific biological system being studied .

Comparison with Similar Compounds

Ethyl 3-bromo-5-cyano-2-fluorobenzoate can be compared with similar compounds such as ethyl 3-bromo-5-fluorobenzoate and ethyl 3-cyano-5-fluorobenzoate. These compounds share structural similarities but differ in the presence or absence of specific functional groups. The unique combination of bromine, cyano, and fluorine in this compound imparts distinct chemical and physical properties, making it valuable for specific applications .

Similar compounds include:

Properties

IUPAC Name

ethyl 3-bromo-5-cyano-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFNO2/c1-2-15-10(14)7-3-6(5-13)4-8(11)9(7)12/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNDZBGVJTYGUGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)C#N)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-bromo-5-cyano-2-fluorobenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-bromo-5-cyano-2-fluorobenzoate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Ethyl 3-bromo-5-cyano-2-fluorobenzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-bromo-5-cyano-2-fluorobenzoate
Reactant of Route 5
Ethyl 3-bromo-5-cyano-2-fluorobenzoate
Reactant of Route 6
Ethyl 3-bromo-5-cyano-2-fluorobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.